CCR5 Antagonist Potency of 3-Piperazin-2-ylbenzonitrile Derivatives Versus Reference Antagonists
A 3-piperazin-2-ylbenzonitrile-derived compound (designated 23h) demonstrated CCR5 antagonist activity with an IC50 of 6.29 µM in a functional cell-based assay, while exhibiting anti-HIV-1 activity with an IC50 of 0.44 µM [1]. In comparison, a distinct piperazinyl benzonitrile derivative lacking the meta-3 substitution pattern showed an IC50 of 8.80 nM against CCR5 expressed in CHO cells [2]. The potency difference (6.29 µM vs. 0.0088 µM, approximately 715-fold variation) underscores that substitution pattern, not merely piperazinyl benzonitrile scaffold presence, dictates pharmacological outcome.
| Evidence Dimension | CCR5 antagonist functional activity |
|---|---|
| Target Compound Data | IC50 = 6.29 µM (compound 23h, 3-substituted derivative); anti-HIV-1 IC50 = 0.44 µM |
| Comparator Or Baseline | IC50 = 8.80 nM (BDBM50062982, structurally related piperazinyl benzonitrile without meta-3 substitution) |
| Quantified Difference | ~715-fold difference in CCR5 IC50 between structurally related analogs |
| Conditions | Target compound: Functional antagonist assay (CCR5-mediated response). Comparator: CHO cells co-expressing Gα16, 10 min incubation, assessed by inhibition of RANTES-induced response. |
Why This Matters
The >700-fold potency range across structurally similar piperazinyl benzonitriles demonstrates that scaffold identity alone does not predict activity; the 3-position substitution pattern is a critical determinant of CCR5 engagement and anti-HIV-1 efficacy.
- [1] BindingDB Assay Summary. Compound 23h: CCR5 antagonist IC50 = 6.29 µM, anti-HIV-1 IC50 = 0.44 µM. socictopen.socict.org data repository. View Source
- [2] BindingDB BDBM50062982 (CHEMBL3397997). CCR5 antagonist IC50 = 8.80 nM in CHO cells co-expressing Galpha16. Zhejiang University / ChEMBL. View Source
